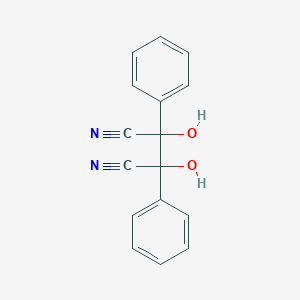
2,3-Dihydroxy-2,3-diphenylbutanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-2,3-diphenylbutanedinitrile is an organic compound with the molecular formula C16H12N2O2 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a butanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-2,3-diphenylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated phenyl derivatives.
Scientific Research Applications
2,3-Dihydroxy-2,3-diphenylbutanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-2,3-diphenylbutanedinitrile involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity. The nitrile groups can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroxybenzonitrile: Similar structure but lacks the phenyl groups.
2,3-Dihydroxyterephthalaldehyde: Contains aldehyde groups instead of nitrile groups.
2,3-Dihydroxy-2,3-diphenylbutane: Lacks the nitrile groups.
Uniqueness
2,3-Dihydroxy-2,3-diphenylbutanedinitrile is unique due to the presence of both hydroxyl and nitrile groups on a butanedinitrile backbone, combined with phenyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
10425-22-6 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2,3-dihydroxy-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C16H12N2O2/c17-11-15(19,13-7-3-1-4-8-13)16(20,12-18)14-9-5-2-6-10-14/h1-10,19-20H |
InChI Key |
AQTOJZGZWFLSIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C(C#N)(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


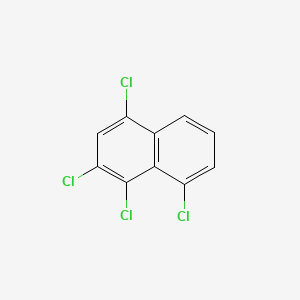

![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
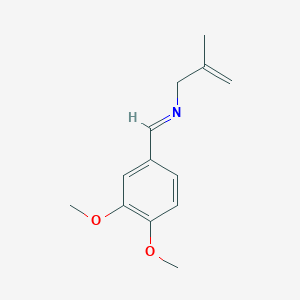
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
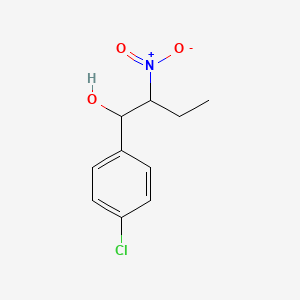
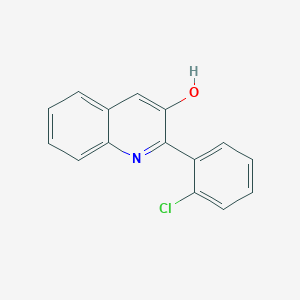
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)
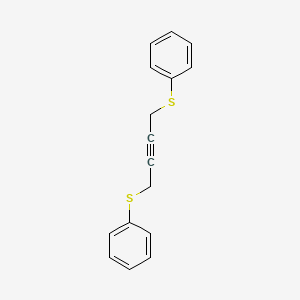

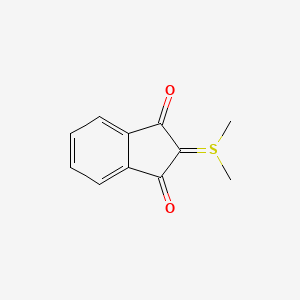
![1-Bicyclo[2.2.1]hept-2-yl-3-(2-chloroethyl)urea](/img/structure/B14729527.png)
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729535.png)

